2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole
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Overview
Description
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sodium metabisulphite, which facilitates the formation of the benzimidazole ring . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and repair, leading to the inhibition of cell growth and proliferation.
Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules and its high degree of stability under ambient conditions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4/c1-25-19-9-5-6-10-20(19)26(2)23(25)17-13-15-18(16-14-17)24-27(3)21-11-7-8-12-22(21)28(24)4/h5-16,23-24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWZSJQUVVLECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)C4N(C5=CC=CC=C5N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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